molecular formula C8H5BrF2O B7961507 5-Bromo-2-(difluoromethyl)benzaldehyde

5-Bromo-2-(difluoromethyl)benzaldehyde

Cat. No.: B7961507
M. Wt: 235.02 g/mol
InChI Key: WXCCNDOZJZGNEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 5-position and a difluoromethyl (-CHF₂) group at the 2-position of the benzaldehyde core. Its molecular formula is C₈H₅BrF₂O, with a molecular weight of 251.02 g/mol. The difluoromethyl group is a strong electron-withdrawing substituent, which influences the electronic properties of the aldehyde moiety, enhancing its reactivity in nucleophilic addition reactions. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals, leveraging fluorine’s ability to improve metabolic stability and bioavailability .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCNDOZJZGNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)benzaldehyde typically involves the bromination of 2-(difluoromethyl)benzaldehyde. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis and Organic Synthesis

5-Bromo-2-(difluoromethyl)benzaldehyde plays a crucial role in catalysis and organic synthesis. It is utilized in the formation of complex organic structures through nucleophilic substitution reactions due to the presence of the bromine atom. This compound can also undergo oxidation to yield carboxylic acids or reduction to produce alcohols, making it versatile for various synthetic pathways.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents. For instance, compounds structurally related to this compound have shown efficacy against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

Research indicates that this compound may inhibit Bruton tyrosine kinase (Btk), which is significant in the treatment of autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis. By modulating Btk activity, it may reduce pro-inflammatory cytokine production, thereby alleviating inflammatory responses .

Case Studies

Antimicrobial Efficacy Against MRSA
A study evaluated various fluoro and trifluoromethyl-substituted compounds for their antimicrobial activity against MRSA. Derivatives of this compound exhibited significant inhibitory effects, highlighting its potential as a lead compound in developing new antibiotics.

Inhibition of Btk in Autoimmune Models
Preclinical models demonstrated that Btk inhibitors derived from this compound could reduce symptoms associated with excessive B cell activation, leading to improved clinical outcomes in treated subjects. This suggests its therapeutic potential in managing autoimmune disorders .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its reactive aldehyde and bromine groups. These interactions can lead to the formation of covalent bonds or reversible binding, affecting the activity of the target molecules. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares key properties of 5-bromo-2-(difluoromethyl)benzaldehyde with structurally related aldehydes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR, δ ppm) Applications/Notes
This compound 2-CHF₂, 5-Br C₈H₅BrF₂O 251.02 Not reported Aldehyde proton: ~10.5 Pharmaceutical intermediates
2-Bromo-5-fluorobenzaldehyde 2-Br, 5-F C₇H₄BrFO 203.01 Not reported Aldehyde proton: 10.03 Crystal engineering (Br⋯F interactions)
2-Bromo-5-(trifluoromethyl)benzaldehyde 2-Br, 5-CF₃ C₈H₄BrF₃O 265.02 Not reported Aldehyde proton: 10.14 Agrochemical synthesis
5-Bromo-2-(difluoromethoxy)benzaldehyde 2-OCHF₂, 5-Br C₈H₅BrF₂O₂ 269.03 Not reported Aldehyde proton: ~10.4 Material science
5-Bromo-2-chlorobenzaldehyde 2-Cl, 5-Br C₇H₄BrClO 235.46 100–102 Aldehyde proton: 10.56 Organophosphorus reactivators
Key Observations:
  • Electronic Effects : The difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups are stronger electron-withdrawing groups compared to -Cl or -OCHF₂. This increases the electrophilicity of the aldehyde group, enhancing reactivity in condensation or nucleophilic addition reactions .
  • Melting Points : Chlorinated analogs (e.g., 5-bromo-2-chlorobenzaldehyde) exhibit higher melting points (~100–102°C) compared to fluorinated derivatives, likely due to stronger intermolecular halogen interactions .
  • Spectral Shifts: The aldehyde proton in ¹H NMR appears downfield (~10.5 ppm) for all derivatives, with minor variations due to substituent electronegativity .
Fluorinated Derivatives:
  • This compound : The -CHF₂ group improves metabolic stability in drug candidates by resisting oxidative degradation. This property is critical in protease inhibitor design .
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde : The -CF₃ group enhances lipophilicity, making it suitable for agrochemicals targeting hydrophobic enzymes .
Halogenated Derivatives:
  • 5-Bromo-2-chlorobenzaldehyde: Used to synthesize oxime derivatives (e.g., 4k in ) with high purity (>99%), which act as reactivators of acetylcholinesterase inhibited by organophosphorus compounds .
Structural Analogs:
  • 5-Bromo-2-(difluoromethoxy)benzaldehyde : The -OCHF₂ group introduces additional polarity, improving solubility in polar solvents for material science applications .

Crystallographic and Interaction Trends

  • Halogen Bonding: In 2-bromo-5-fluorobenzaldehyde, short Br⋯F interactions (3.18–3.37 Å) stabilize crystal packing, a feature less pronounced in difluoromethyl analogs due to steric bulk .
  • π-Stacking : Fluorinated benzaldehydes exhibit offset π-stacking (centroid distances ~3.87 Å), influencing solid-state morphology and solubility .

Biological Activity

5-Bromo-2-(difluoromethyl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrF2O, with a molecular weight of approximately 251.03 g/mol. The compound features a bromine atom and a difluoromethyl group attached to a benzaldehyde structure, which influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted benzaldehydes can inhibit the growth of various bacterial strains. The presence of halogen atoms, such as bromine and fluorine, enhances the compound's interaction with biological macromolecules, potentially increasing its efficacy as an antimicrobial agent .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Similar compounds have been studied for their ability to inhibit enzymes involved in critical biological pathways. For example, benzaldehyde derivatives have demonstrated inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases. The difluoromethyl group may enhance binding affinity to these enzymes due to its electronic properties.

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods involving bromination and substitution reactions. The synthesis typically involves the reaction of 2-(difluoromethyl)benzaldehyde with brominating agents under controlled conditions to optimize yield and minimize by-products.

Common Synthetic Route

  • Starting Material : 2-(Difluoromethyl)benzaldehyde
  • Reagent : Bromine or N-bromosuccinimide (NBS)
  • Conditions : Reaction under anhydrous conditions at low temperatures
  • Yield : Approximately 60-70% depending on reaction conditions

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-fluorobenzaldehydeContains a single fluorine atomModerate antimicrobial activity
3-Bromo-4-(difluoromethoxy)benzaldehydeDifferent substitution patternPotentially different enzyme inhibition
4-Bromo-3-(difluoromethyl)benzaldehydeContains difluoromethyl insteadEnhanced reactivity in biological systems

The unique combination of bromine and difluoromethyl groups in this compound sets it apart from its analogs, influencing both its reactivity and biological properties.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the anticancer potential of various benzaldehyde derivatives, including those containing halogen substituents. The results indicated that halogenated benzaldehydes exhibited enhanced cytotoxicity against cancer cell lines compared to non-halogenated counterparts .
  • Neuroprotective Effects : Another research focused on the neuroprotective effects of substituted benzaldehydes in models of neurodegeneration. The findings suggested that compounds with electron-withdrawing groups like difluoromethyl could improve neuroprotective activity by modulating oxidative stress pathways.
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several halogenated benzaldehydes against resistant bacterial strains. The results showed that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .

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